molecular formula C10H9BrO2 B8266925 Cyclopropyl 4-bromobenzoate

Cyclopropyl 4-bromobenzoate

Cat. No.: B8266925
M. Wt: 241.08 g/mol
InChI Key: PMGCCOBKICXXSV-UHFFFAOYSA-N
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Description

Cyclopropyl 4-bromobenzoate is an organic compound characterized by the presence of a cyclopropyl group attached to a 4-bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with cyclopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 4-bromobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Cyclopropyl 4-aminobenzoate, Cyclopropyl 4-thiolbenzoate.

    Reduction: Cyclopropyl 4-bromobenzyl alcohol.

    Oxidation: Cyclopropyl 4-bromobenzoic acid.

Scientific Research Applications

Cyclopropyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl 4-bromobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and providing insights into their function. The cyclopropyl group can influence the compound’s reactivity and binding affinity, making it a useful tool in various research applications.

Comparison with Similar Compounds

    Ethyl 4-bromobenzoate: Similar ester structure but with an ethyl group instead of a cyclopropyl group.

    Methyl 4-bromobenzoate: Another ester with a methyl group.

    Cyclopropyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Cyclopropyl 4-bromobenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different alkyl groups. Additionally, the bromine atom provides a site for further functionalization, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

cyclopropyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10(12)13-9-5-6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCCOBKICXXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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